

A Comprehensive Technical Guide to Biotin-PEG3-OH (CAS Number: 289714-02-9)

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Compound of Interest

Compound Name: Biotin-PEG3-OH

Cat. No.: B7840604

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG3-OH**, a versatile heterobifunctional linker used extensively in bioconjugation, diagnostics, and the development of targeted therapeutics. This document details its chemical properties, provides experimental protocols for its use, and illustrates relevant biological and experimental workflows.

Core Properties and Specifications

Biotin-PEG3-OH, also known as Biotin-PEG3-alcohol, is a molecule that incorporates a biotin moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal primary hydroxyl group. The biotin component provides a high-affinity binding site for streptavidin and avidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The PEG3 spacer enhances water solubility and reduces steric hindrance, while the terminal hydroxyl group allows for covalent attachment to various functional groups after appropriate activation.

A summary of the key quantitative data for **Biotin-PEG3-OH** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	289714-02-9	[1] [2] [3] [4] [5]
Molecular Formula	C16H29N3O5S	
Molecular Weight	~375.49 g/mol	
Appearance	White solid	
Purity	Typically >95% to >98%	
Storage Conditions	-20°C	
Synonyms	Biotin-PEG3-alcohol, (+)- Biotin-PEG3-OH	

Applications in Research and Development

Biotin-PEG3-OH is a valuable reagent in a multitude of applications within the life sciences:

- **Biotinylation:** The primary application is the biotinylation of proteins, peptides, nucleic acids, and other molecules. The resulting biotinylated molecules can be used in various assays, including ELISAs, Western blotting, and immunohistochemistry, where they are detected using streptavidin or avidin conjugates.
- **Drug Delivery:** The PEG spacer enhances the pharmacokinetic properties of conjugated drugs, and the biotin moiety can be used for targeted delivery to cells or tissues that overexpress biotin receptors.
- **PROTACs:** **Biotin-PEG3-OH** can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.
- **Surface Immobilization:** Molecules can be biotinylated with **Biotin-PEG3-OH** and then immobilized on streptavidin-coated surfaces, such as biosensors or microarrays.

Experimental Protocols

The terminal hydroxyl group of **Biotin-PEG3-OH** is not inherently reactive towards common functional groups on biomolecules like amines or carboxylates. Therefore, it typically requires activation to a more reactive species for efficient conjugation. Below are detailed protocols for the activation of the hydroxyl group and subsequent conjugation to a protein.

Activation of Biotin-PEG3-OH via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions with primary amines on a protein.

Materials:

- **Biotin-PEG3-OH**
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- p-Toluenesulfonyl chloride (TsCl)
- Anhydrous Dimethylformamide (DMF)
- Protein to be conjugated (e.g., antibody in amine-free buffer like PBS)
- N,N-Diisopropylethylamine (DIPEA)
- Desalting column

Protocol:

- Tosylation of **Biotin-PEG3-OH**:
 - Dissolve **Biotin-PEG3-OH** (1.0 equivalent) in anhydrous DCM to a final concentration of 0.1 M.
 - Add TEA (1.5 equivalents) to the solution.
 - Cool the reaction mixture to 0°C in an ice bath.

- Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Biotin-PEG3-OTs.
- Conjugation of Biotin-PEG3-OTs to a Protein:
 - Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 2-10 mg/mL.
 - Dissolve the activated Biotin-PEG3-OTs (10-20 fold molar excess over the protein) in anhydrous DMF.
 - Add the Biotin-PEG3-OTs solution to the protein solution.
 - Add DIPEA (3.0 equivalents relative to the Biotin-PEG3-OTs).
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
 - Remove the excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
 - Determine the degree of biotinylation using a HABA assay or a similar quantification method.

Derivatization to Biotin-PEG3-Amine and Conjugation

An alternative approach is to first convert the hydroxyl group to an amine, which can then be readily conjugated to carboxylic acid groups on a protein using carbodiimide chemistry.

Materials:

- **Biotin-PEG3-OH**
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Anhydrous Tetrahydrofuran (THF)
- Sodium azide (NaN₃)
- Triphenylphosphine (PPh₃)
- Protein with accessible carboxylic acid groups
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- MES buffer (pH 6.0)
- Desalting column

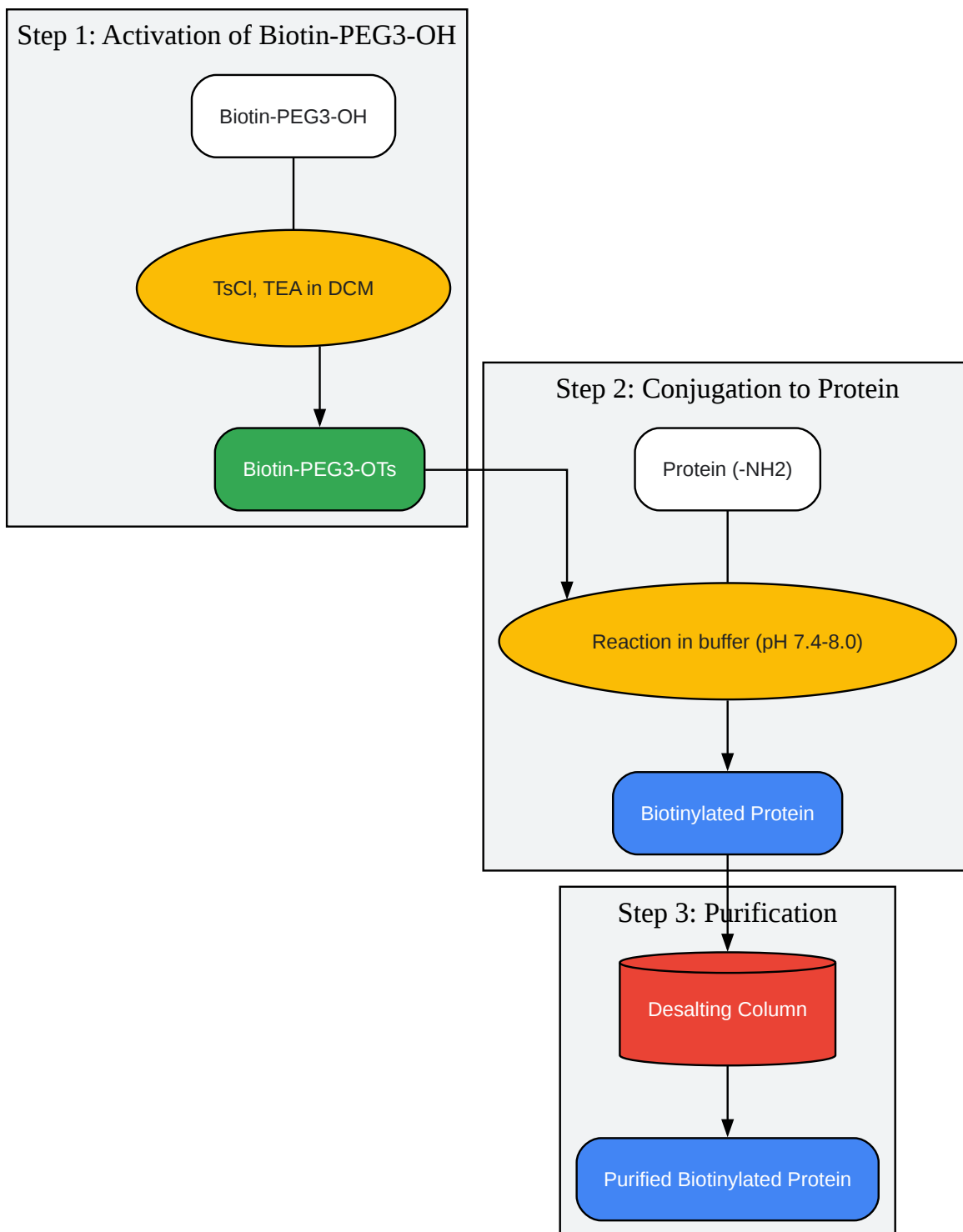
Protocol:

- Synthesis of Biotin-PEG3-Amine:
 - Mesylation: Dissolve **Biotin-PEG3-OH** (1.0 eq) and TEA (1.5 eq) in anhydrous THF. Add MsCl (1.2 eq) dropwise at 0°C and stir at room temperature overnight.
 - Azidation: Add NaN₃ (3.0 eq) and DMF, and heat the reaction to 80°C for 24 hours.
 - Reduction: After cooling, add water and extract with an organic solvent. Concentrate the organic phase and dissolve the residue in THF/water. Add PPh₃ (1.5 eq) and stir at room temperature for 12 hours to reduce the azide to an amine.
 - Purify the resulting Biotin-PEG3-Amine by column chromatography.

- EDC/NHS Coupling to Protein Carboxylic Acids:
 - Dissolve the protein in MES buffer (pH 6.0).
 - Add EDC (10-fold molar excess over protein) and NHS (20-fold molar excess over protein).
 - Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups.
 - Add Biotin-PEG3-Amine (50-fold molar excess over protein).
 - Incubate for 2 hours at room temperature.
 - Quench the reaction by adding hydroxylamine or Tris buffer.
 - Purify the biotinylated protein using a desalting column.

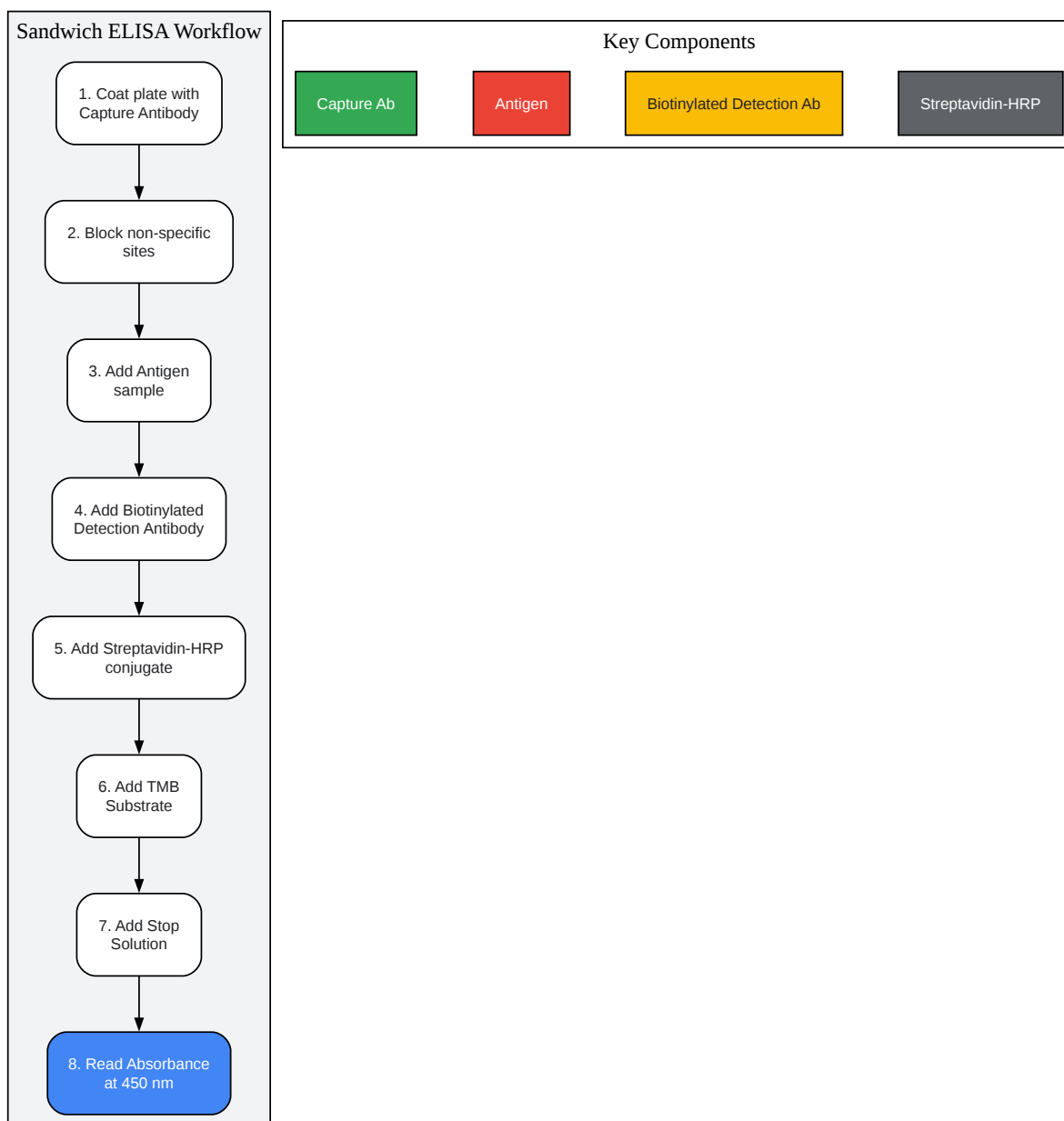
Visualizing Workflows and Pathways

Diagrams created using Graphviz can help to visualize the complex processes involved in the application of **Biotin-PEG3-OH**.



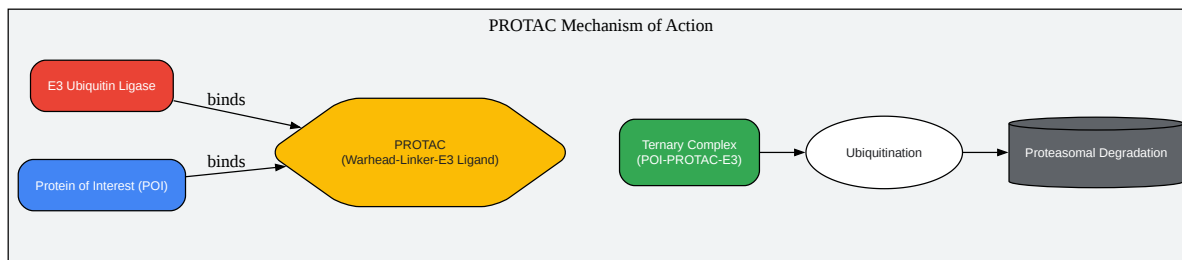
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Caption: Workflow for the activation and conjugation of **Biotin-PEG3-OH**.



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Caption: Workflow of a sandwich ELISA using a biotinylated antibody.



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Caption: General mechanism of action for a PROTAC.

Conclusion

Biotin-PEG3-OH is a fundamental tool for researchers in chemistry, biology, and medicine. Its unique structure allows for the straightforward biotinylation of a wide range of molecules, enabling advancements in diagnostics, targeted therapies, and our fundamental understanding of biological processes. The protocols and workflows provided in this guide offer a starting point for the successful application of this versatile linker in your research endeavors.

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